![molecular formula C23H17N3OS2 B304285 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent for various autoimmune diseases.
Mécanisme D'action
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine works by inhibiting the Janus Kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines. By inhibiting JAK enzymes, 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine disrupts the activation of T-cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It also reduces the proliferation of T-cells and the expression of adhesion molecules, which are involved in the migration of immune cells to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is its specificity for JAK enzymes, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used in experiments. Additionally, its long-term safety and efficacy in humans are still being evaluated.
Orientations Futures
For 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine research include the development of more potent and selective JAK inhibitors, as well as the investigation of its potential for other autoimmune and inflammatory diseases. The use of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine in combination with other therapies, such as biologics and small molecule inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine treatment may help to personalize therapy for individual patients.
Conclusion
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is a promising therapeutic agent for autoimmune diseases that works by inhibiting JAK enzymes and reducing inflammation. Its specificity for JAK enzymes and its ability to reduce the production of pro-inflammatory cytokines make it an attractive target for drug development. However, further research is needed to determine its long-term safety and efficacy in humans, as well as its potential for other diseases.
Méthodes De Synthèse
The synthesis of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine involves several steps, including the reaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]thiophene with 3-aminopyridine, followed by the reaction with 10H-phenothiazine-10-carboxylic acid chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of these diseases.
Propriétés
Nom du produit |
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine |
|---|---|
Formule moléculaire |
C23H17N3OS2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H17N3OS2/c24-20-14-12-13-6-5-7-15(13)25-22(14)29-21(20)23(27)26-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)26/h1-4,8-12H,5-7,24H2 |
Clé InChI |
JFNNYIRDWDFZEA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
SMILES canonique |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



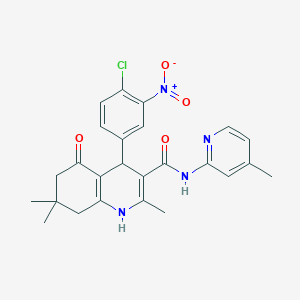



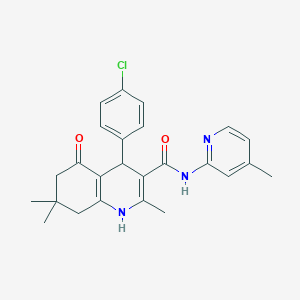
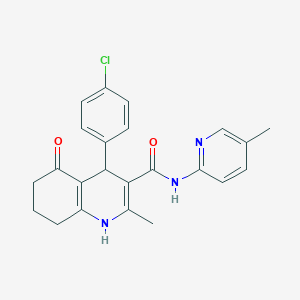


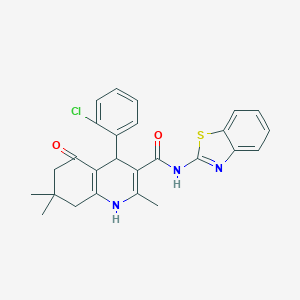
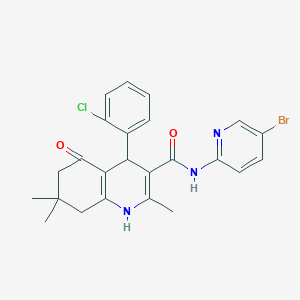
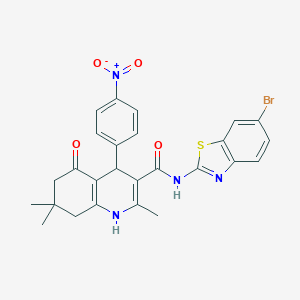
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)

